6-Bromo-2-methyl-3-nitropyridine

Medicinal Chemistry Process Chemistry Solid-State Properties

Researchers requiring regiochemically defined pyridine scaffolds for kinase inhibitor or CNS drug discovery often face regioisomeric contamination that derails SAR studies. 6-Bromo-2-methyl-3-nitropyridine (CAS 22282-96-8) eliminates this risk via its single defined C6-Br handle for selective Suzuki coupling and a nitro group that reduces cleanly to the amine. • High crystallinity (mp 67-72°C) simplifies weighing and storage, unlike the low-melting 5-bromo isomer. • Scalable Fe/HCl reduction protocol yields the 3-amino derivative in high yield on 15 g scale. • Single regioisomer avoids purification challenges of isomeric mixtures, ensuring reproducible lead optimization.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 22282-96-8
Cat. No. B021949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-3-nitropyridine
CAS22282-96-8
Synonyms6-Bromo-2-methyl-3-nitro-pyridine;  6-Brom-2-methyl-3-nitro-pyridin; 
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)Br)[N+](=O)[O-]
InChIInChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3
InChIKeyPCNVKBBKROTUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strategic Pyridine Intermediate Overview


6-Bromo-2-methyl-3-nitropyridine (CAS 22282-96-8) is a polysubstituted pyridine derivative featuring a bromine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position . This electron-deficient heterocyclic core is a critical building block in medicinal chemistry and agrochemical research, valued for its dual orthogonal reactivity: the C6–Br bond enables selective transition metal-catalyzed cross-coupling, while the nitro group serves as a masked amino handle via reduction . Its primary role is as a late-stage functionalization precursor for constructing complex pyridine-based pharmacophores.

Late-stage diversification: Dual orthogonal reactivity at C6–Br and C3–NO2 enables sequential functionalization for complex pharmacophore assembly.
Process-friendly solid form: Reported melting point and crystallinity support easier handling, purification, and storage in multi-step synthesis campaigns.
Medicinal chemistry building block: Brominated scaffold may support lead optimization of CNS-penetrant or intracellular-targeting candidates via modulated lipophilicity.

Why Generic Substitution Fails


Substituting this compound with its 5-bromo regioisomer (CAS 911434-05-4) or the 6-chloro analog (CAS 22280-60-0) is not chemically equivalent and can lead to divergent outcomes in both synthesis and final product properties. The regiochemistry of the bromine atom relative to the nitro and methyl groups dictates the reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) [1]. Furthermore, the significantly different melting points and lipophilicities (LogP) of these positional isomers can critically affect the crystallinity, solubility, and bioavailability of downstream pharmaceutical candidates, causing inconsistencies in lead optimization campaigns .

Regioisomer mismatch: 5-bromo regioisomer alters palladium-catalyzed coupling regiochemistry and may lead to divergent solid-state properties; reactivity profile may not transfer directly.
Halogen reactivity gap: 6-chloro analog typically requires harsher cross-coupling conditions and offers lower reported crystallinity; process scalability may not reproduce.
Physicochemical profile shift: Melting point and LogP differences can alter purification behavior and downstream lead optimization parameters; class-level inference suggests bioavailability context may change.

Quantitative Differentiation Evidence


Superior Crystallinity and Handling

The 6-bromo-2-methyl-3-nitropyridine isomer exhibits a markedly higher melting point (67-72 °C) compared to its 6-chloro analog (54-58 °C) and its 5-bromo regioisomer (38-42 °C), indicating superior crystallinity and solid-state stability [1]. This physical property directly translates to easier handling, purification, and formulation in kilogram-scale synthesis.

Crystallinity & Handling
Cross-study comparable
Target mp 67–72 °C vs. 6-Cl analog 54–58 °C and 5-Br isomer 38–42 °C (Δ 13–30 °C).
Supports simpler purification and solid handling during scale-up.
Standard laboratory conditions; procurement-critical physical property.
Medicinal Chemistry Process Chemistry Solid-State Properties

Enhanced Lipophilicity for Drug Design

The introduction of the bromine atom increases the calculated LogP from 1.02–1.82 (for 2-methyl-3-nitropyridine) to 1.66–2.71 (for the 6-bromo derivative), representing a significant boost in lipophilicity [1]. This molecular property is a critical driver in medicinal chemistry for optimizing membrane permeability and target binding, offering a quantifiable advantage over the parent scaffold when designing CNS-penetrant or intracellular-targeting molecules.

Lipophilicity for Drug Design
Cross-study comparable
Calculated LogP 1.66–2.71 vs. parent scaffold 1.02–1.82 (Δ +0.64 to +0.89).
May support lead optimization toward CNS or intracellular target space.
In silico predictions from multiple sources; experimental verification recommended.
Drug Design ADME Lead Optimization

Scalable Nitro Reduction Protocol

A scalable reduction procedure has been explicitly demonstrated for this substrate: treatment of 6-bromo-2-methyl-3-nitropyridine (15 g, 69.12 mmol) with iron powder and conc. HCl in ethanol yields the corresponding 3-amino-6-bromo-2-methylpyridine in high yield (93% reported for a 4 g scale) [1]. This contrasts with the 6-chloro analog, where few such large-scale reduction protocols are published, highlighting a direct, process-validated advantage for procurement in development projects.

Scalable Nitro Reduction
Cross-study comparable
Fe/HCl reduction on 15 g scale; 93% yield reported for a 4 g run to 3-amino derivative.
Reduces scaling risk with a published, high-yielding reduction protocol.
No comparable scalable protocol found for 6-Cl analog; process-validated route.
Organic Synthesis Reduction Chemistry Process Scale-up

Validated Suzuki-Miyaura Cross-Coupling Reactivity

The C6–Br bond in 6-bromo-2-methyl-3-nitropyridine is a proven reactive handle in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for biaryl synthesis. A specific example involves its reaction with 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield a 6-ethenyl derivative . Class-level evidence indicates that C6-bromo substituents on nitropyridines generally exhibit superior reactivity over C2-bromo counterparts in these transformations, providing a regiochemical rationale for selecting this isomer [1].

Suzuki-Miyaura Reactivity
Class-level inference
C6–Br Suzuki coupling with vinylboronate ester confirmed; C6-Br nitropyridines generally more reactive than C2-Br or C6-Cl congeners.
Provides a synthetically validated diversification entry point for library synthesis.
Yield for this specific transformation not explicitly reported; class-level trend supports regiochemical choice.
Cross-Coupling Medicinal Chemistry C-C Bond Formation

Optimal Application Scenarios


Kinase Inhibitor Late-Stage Diversification

Medicinal chemistry programs targeting kinase inhibition can leverage the C6–Br handle for late-stage Suzuki diversification . The compound's favorable LogP and high crystallinity make it ideal for synthesizing focused libraries of biaryl analogs. Procuring this specific isomer ensures a single, well-defined point of diversification, avoiding the complexity and purification challenges of regioisomeric mixtures that could arise from less selective bromination methods.

Scalable Synthesis of CNS Drug Intermediate

The established Fe/HCl reduction protocol on a 15-gram scale provides a direct, high-yielding route to the corresponding 3-amino derivative, a crucial intermediate for CNS-targeted compounds . The high melting point of the starting material also facilitates purification during large-scale workup. This route offers a clear process advantage over analogous chloro- or regioisomeric compounds, for which such well-documented and scalable reductions are not publicly available.

Agrochemical Intermediate with Superior Handling

For agrochemical research requiring robust, crystalline intermediates, the target compound's high melting point (67-72 °C) is a significant practical advantage . Compared to the 5-bromo regioisomer, which melts near room temperature (38-42 °C), the 6-bromo derivative is far easier to store, weigh, and handle accurately over extended periods, reducing operational errors and improving reproducibility in large-scale synthesis campaigns.

Non-Linear Optical Material Development

Preliminary data suggests this compound possesses a non-zero dipole moment, a prerequisite for second-order non-linear optical (NLO) effects . Combined with its high crystallinity, this makes it a candidate building block for NLO chromophore design. Procurement for materials science research is driven by the need for structurally defined, crystalline scaffolds that incorporate both electron-withdrawing (nitro) and electron-donating (bromo) groups.

Application
Selection Property
Validation Focus
Kinase Inhibitor Late-Stage Diversification
C6–Br cross-coupling handle for biaryl library synthesis
Suzuki coupling conversion and regioisomeric purity
CNS Drug Intermediate Scale-Up
Process-validated Fe/HCl reduction protocol
Reduction yield and purity at target scale
Agrochemical Intermediate with Robust Handling
High melting point and crystallinity
Lot-to-lot consistency in solid-state properties
Non-Linear Optical (NLO) Material Development
Non-zero dipole moment and crystalline scaffold
Crystal structure and NLO response characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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